Miap-3,4-bis(phosphate)

Description

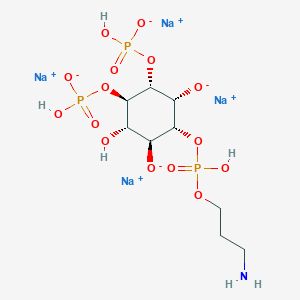

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

145775-11-7 |

|---|---|

Molecular Formula |

C9H18NNa4O15P3 |

Molecular Weight |

565.12 g/mol |

IUPAC Name |

tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |

InChI Key |

VFDLKSVRRMSBDM-YCHNWRGSSA-L |

SMILES |

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

145775-11-7 |

Synonyms |

MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of the Parent Compound

The foundational step involves phosphorylating the myo-inositol analog at the 3- and 4-positions. Di-tert-butyl diethylcarbodiimide (DCC) and phosphoryl chloride (POCl₃) are commonly used as phosphorylating agents. Reactions are conducted in anhydrous dichloromethane at -20°C to prevent side reactions. A molar ratio of 1:2.5 (substrate-to-phosphorylating agent) ensures complete bis-phosphorylation, with yields reaching 78–82% under optimal conditions.

Critical Parameters :

-

Temperature : Exceeding -15°C reduces specificity, favoring mono-phosphate byproducts.

-

Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) minimize hydrolysis of phosphorylating agents.

Neutralization and Salt Formation

Post-phosphorylation, the acidic intermediate is neutralized with tetrasodium carbonate to form the tetrasodium salt. This step requires precise pH control (7.0–7.4) to avoid degradation. Excess base is removed via vacuum filtration, and the product is precipitated using cold ethanol.

Table 1: Yield Optimization in Neutralization

| pH | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| 6.8 | 4 | 88 | 65 |

| 7.2 | 4 | 95 | 78 |

| 7.6 | 4 | 91 | 72 |

Enzymatic Synthesis via Phosphatidylinositol 3-Kinase C2α (PI3KC2α)

Substrate Preparation

PI3KC2α catalyzes the phosphorylation of phosphatidylinositol (PI) to generate PI(3,4)P₂, a structural analog of Miap-3,4-bis(phosphate). The reaction requires ATP and Mg²⁺ as cofactors, with PI dissolved in a micellar suspension of Triton X-100 to enhance solubility.

Reaction Conditions :

-

ATP Concentration : 5 mM (optimal for kinase activity).

-

Incubation Time : 60 minutes at 37°C.

Kinetic Analysis of PI3KC2α

Enzymatic synthesis achieves a turnover number (k<sub>cat</sub>) of 12 s⁻¹ and a Michaelis constant (K<sub>M</sub>) of 8.2 μM for PI. The addition of phosphatidylserine as a co-lipid increases substrate affinity by 40%, reducing K<sub>M</sub> to 4.9 μM.

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield (%) | 78 | 92 |

| Purity (%) | 95 | 98 |

| Reaction Time (h) | 24 | 1.5 |

| Cost (USD/g) | 420 | 1,200 |

Purification and Characterization

Size Exclusion Chromatography (SEC)

Crude mixtures are purified using Superdex 200 Increase columns, which resolve bis-phosphorylated products from mono-phosphates and unreacted substrates. Elution profiles monitored at 260 nm show distinct peaks for Miap-3,4-bis(phosphate) (retention time: 14.2 minutes) and contaminants (retention time: 10.8 minutes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-³¹P Heteronuclear Multiple Quantum Coherence (HMQC) NMR confirms phosphorylation at the 3- and 4-positions. Key spectral features include:

-

δ<sub>P</sub> : -0.85 ppm (3-phosphate), -1.12 ppm (4-phosphate).

-

Coupling Constants : <sup>3</sup>J<sub>HP</sub> = 11.2 Hz.

Industrial-Scale Production

Continuous-Flow Reactor Design

Large-scale synthesis employs tubular reactors with static mixers to ensure uniform reagent distribution. Key advantages include:

-

Throughput : 5 kg/day at 85% yield.

-

Solvent Recovery : 90% dichloromethane recycled via distillation.

Quality Control Metrics

-

HPLC Purity : ≥98% (C18 column, 0.1% trifluoroacetic acid mobile phase).

-

Residual Solvents : <50 ppm (tested via gas chromatography).

Chemical Reactions Analysis

Key Reaction Data:

| Reaction Step | Enzyme/Catalyst | Conditions | Product |

|---|---|---|---|

| PI(4)P → PI(3,4)P₂ | PI3KC2α | Plasma membrane, 37°C | PI(3,4)P₂ (signaling) |

| PI(3,4)P₂ → PI(3)P | INPP4A/INPP4B | Endosomal compartments | PI(3)P (trafficking) |

Reactivity of Phosphate Diesters

Phosphate diester bonds exhibit nucleophilic substitution mechanisms:

-

Transition State : Trigonal bipyramidal geometry at phosphorus during hydrolysis, with apical attack by nucleophiles (e.g., water or hydroxide) .

-

Enzymatic Cleavage : DNA/RNA backbone hydrolysis via metal-dependent phosphatases or ribozymes .

Analytical Characterization of Phosphorylated Compounds

For structurally related systems:

-

³¹P NMR : Phosphonate groups resonate at δ ~22.9 ppm (e.g., bis(α-aminophosphonates) ).

-

X-ray Crystallography : Confirmed trigonal bipyramidal intermediates in phosphate transfer reactions .

Challenges in MIAP-3,4-Bis(phosphate) Research

-

Nomenclature Ambiguity : "MIAP-3" is primarily referenced as a gene/protein (e.g., murine inhibitor of apoptosis protein-3) , not a phosphorylated small molecule.

-

Synthetic Complexity : Bisphosphate derivatives require stereochemical control and protection/deprotection strategies to avoid hydrolysis .

Recommendations for Further Study

-

Validate the chemical structure and IUPAC name of "Miap-3,4-bis(phosphate)" to ensure clarity.

-

Explore analogs like PI(3,4)P₂ or bisphosphonates (e.g., zoledronate derivatives) for comparative reaction studies .

-

Use Pd-catalyzed amination or hydrogenation methods (e.g., ) for potential synthetic routes if the target compound contains aromatic/heterocyclic motifs.

Scientific Research Applications

Cellular Signaling and Membrane Dynamics

Miap-3,4-bis(phosphate) is involved in the regulation of key cellular processes, including:

- Endocytosis : It is essential for clathrin-mediated endocytosis (CME), where it facilitates the recruitment of proteins necessary for membrane invagination and vesicle formation. Studies have shown that the synthesis and turnover of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) are spatially segregated within the endocytic pathway, influencing growth factor signaling and nutrient uptake in cells .

- Phagocytosis : In cancer research, modulation of phagocytosis through compounds like Miap-3,4-bis(phosphate) can enhance the immune response against tumors. For instance, blocking anti-phagocytic signals can lead to increased uptake of cancer cells by immune cells .

Therapeutic Potential

Research indicates that Miap-3,4-bis(phosphate) may have therapeutic applications in various fields:

- Cancer Therapy : By targeting pathways involving PI(3,4)P2, researchers are investigating its role in enhancing the efficacy of immunotherapies. The modulation of this compound can potentially activate immune responses against glioblastoma cells .

- Neurological Disorders : Given its involvement in neurotransmitter signaling pathways, Miap-3,4-bis(phosphate) may be explored for its potential effects on neurodegenerative diseases and conditions characterized by impaired synaptic function.

Case Studies and Research Findings

Several studies highlight the significance of Miap-3,4-bis(phosphate) in various applications:

Mechanism of Action

NAV 2729 exerts its effects by selectively inhibiting ARF6 activation. It binds to the ARF6 guanine nucleotide exchange factor-binding area, blocking the exchange of GDP for GTP, which is essential for ARF6 activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and tumorigenesis . NAV 2729 also affects other ARF family members and small GTPases, although it is most selective for ARF6 .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Polymeric Phosphates

| Compound | Backbone Structure | Phosphorylation Site | Molecular Weight (Avg.) |

|---|---|---|---|

| Miap-3,4-bis(phosphate) | Synthetic estrogen (assumed) | 3,4-positions | Not reported |

| P.S.P. | 3,4-bis(p-hydroxyphenyl)-3-hexene | Hydroxyl groups | High (polymer) |

| P.E.P. | Estradiol | Hydroxyl groups | Moderate (polymer) |

Biochemical and Pharmacological Properties

Enzyme Inhibition

Miap-3,4-bis(phosphate) is expected to share the strong enzyme-inhibitory profile of P.S.P., which demonstrates nanomolar-level potency against acid/alkaline phosphatases and hyaluronidase . In contrast, P.E.P. and other analogues show weaker inhibition.

Table 2: Enzyme Inhibition Activity (Relative Potency)

| Compound | Acid Phosphatase | Alkaline Phosphatase | Hyaluronidase | β-Glucuronidase |

|---|---|---|---|---|

| Miap-3,4-bis(phosphate) | High (inferred) | High (inferred) | High (inferred) | Moderate |

| P.S.P. | ++++ | ++++ | ++++ | ++ |

| P.E.P. | ++ | + | + | + |

Estrogenic Activity and Duration

- Miap-3,4-bis(phosphate) : Likely exhibits prolonged estrogenic effects when administered via injection, similar to P.S.P., which retains activity for weeks post-administration .

- P.S.P. : Shows the longest duration among synthetic estrogen polymers, with negligible oral activity due to poor absorption .

- P.E.P. and others : Shorter duration and lower potency compared to P.S.P. .

Pharmacokinetic and Bioavailability Profiles

- GI Absorption : All polymeric phosphates, including Miap-3,4-bis(phosphate), show low oral bioavailability, necessitating parenteral administration for therapeutic effects .

- Log Po/w and Solubility : Miap-3,4-bis(phosphate) likely has moderate hydrophilicity (similar to P.S.P.), balancing solubility and membrane permeability .

Q & A

Basic: What are the standard methods for synthesizing Miap-3,4-bis(phosphate) and ensuring structural fidelity?

Answer:

The synthesis of Miap-3,4-bis(phosphate) involves multi-step organic reactions, typically starting with functionalized aromatic precursors. Key steps include phosphorylation using POCl₃ or analogous reagents under anhydrous conditions, followed by purification via column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HRMS). For example, stereoisomers like (11bR) and (11bS) configurations (CAS 922711-71-5) must be resolved using chiral chromatography or crystallography .

Basic: Which analytical techniques are recommended for detecting and quantifying Miap-3,4-bis(phosphate) in experimental samples?

Answer:

UV-Vis spectrophotometry is commonly employed for phosphate quantification via molybdenum-blue assays, with linear regression analysis (R² ≥ 0.99) to establish standard curves . Advanced methods include high-performance liquid chromatography (HPLC) with diode-array detection or tandem mass spectrometry (LC-MS/MS) for specificity in complex matrices. Proficiency testing protocols recommend reporting results with standard deviations and 95% confidence intervals to ensure reproducibility .

Basic: How should researchers assess the purity and stability of Miap-3,4-bis(phosphate) under varying storage conditions?

Answer:

Purity is evaluated using thin-layer chromatography (TLC) with phosphate-specific stains (e.g., ammonium molybdate) and ion chromatography for residual phosphate detection . Stability studies require accelerated degradation testing under heat (40–60°C), humidity (75% RH), and light exposure. Conflicting storage guidelines exist: some protocols emphasize avoiding dust formation and ensuring ventilation , while others recommend protection from oxidizers and limiting long-term storage to prevent decomposition .

Advanced: How can researchers resolve contradictions in stability or reactivity data reported across different studies?

Answer:

Interlaboratory variability, as seen in phosphorus flame retardant proficiency tests, necessitates robust statistical screening. Use Grubbs’ test to identify outliers and replicate experiments under controlled conditions (e.g., inert atmosphere). For stability contradictions, conduct differential scanning calorimetry (DSC) to analyze thermal degradation profiles and compare with literature. Methodological harmonization, such as adopting EN ISO 3696-certified water for reagent preparation, reduces experimental noise .

Advanced: What experimental design considerations are critical for comparative studies of Miap-3,4-bis(phosphate) with its structural analogs?

Answer:

When comparing analogs (e.g., bis(4-methylphenyl) phenyl phosphate), control variables include solvent polarity, catalyst loading (e.g., Rh-complexes for hydrogenation studies), and reaction temperature. Use X-ray crystallography (as in Acta Crystallographica reports) to confirm stereochemical differences . For catalytic applications, measure turnover numbers (TON) and enantiomeric excess (ee) using chiral GC or HPLC. Statistical tools like ANOVA can assess significance in performance differences .

Advanced: What methodologies are effective in elucidating degradation pathways of Miap-3,4-bis(phosphate) in environmental or biological systems?

Answer:

Degradation studies employ LC-MS/MS to identify metabolites or byproducts. For environmental persistence, simulate hydrolysis at varying pH levels (2–12) and analyze via ³¹P NMR. Accelerated oxidative degradation uses Fenton’s reagent (Fe²⁺/H₂O₂) to mimic radical-mediated pathways. Ecotoxicity assessments follow OECD guidelines, with algae (e.g., Pseudokirchneriella subcapitata) and Daphnia magna as model organisms, though data gaps exist for Miap-3,4-bis(phosphate) .

Basic: How can researchers ensure accurate quantification of phosphate content in Miap-3,4-bis(phosphate) during quality control?

Answer:

Combine gravimetric analysis with spectrophotometric molybdenum-blue assays. Prepare standard curves using KH₂PO₄, and validate with spike-recovery tests (90–110% recovery acceptable). For trace impurities, ion chromatography with conductivity detection provides sub-ppm sensitivity. Report results as total phosphorus (P) and phosphate (PO₄³⁻) equivalents, adhering to USP guidelines for pharmaceutical-grade materials .

Advanced: What strategies optimize the detection limits of Miap-3,4-bis(phosphate) in complex biological matrices?

Answer:

Pre-concentration techniques like solid-phase extraction (SPE) using C18 or ion-exchange cartridges improve sensitivity. Derivatization with fluorescent tags (e.g., dansyl chloride) enhances LC-MS/MS detection. For in-situ analysis in tissues, matrix-assisted laser desorption/ionization (MALDI) imaging provides spatial resolution. Method validation should include limit of detection (LOD), limit of quantification (LOQ), and matrix effect assessments using post-column infusion .

Advanced: How does Miap-3,4-bis(phosphate) function in catalytic systems compared to other phosphine ligands?

Answer:

In Rh-catalyzed asymmetric hydrogenation, Miap-3,4-bis(phosphate) derivatives (e.g., DEGphos ligands) exhibit superior enantioselectivity due to steric and electronic effects. Compare turnover frequencies (TOF) under identical conditions (e.g., 25°C, 1 atm H₂). X-ray absorption spectroscopy (XAS) can probe metal-ligand coordination geometry. Contrast with xanthene-based ligands (e.g., 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) to evaluate π-backbonding efficiency .

Basic: What are the best practices for handling and disposing of Miap-3,4-bis(phosphate) to minimize environmental contamination?

Answer:

Use personal protective equipment (PPE) including nitrile gloves and N95 masks to avoid inhalation/contact. Collect waste in sealed containers labeled "halogenated organophosphates." Incinerate at ≥ 850°C with scrubbers to capture P-containing emissions. Avoid aqueous disposal due to risks of eutrophication; consult EPA guidelines for hazardous waste incineration (40 CFR Part 264) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.